2-[4-[(E)-2-(4-氯苯基)乙烯基]磺酰基哌嗪-1-基]-N-(5-甲基-1,2-恶唑-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . Unfortunately, specific details about the molecular structure of this compound are not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, density, and molecular weight, can be determined using various techniques . Unfortunately, specific details about the physical and chemical properties of this compound are not available.科学研究应用
正性肌力作用
对相关化合物,例如 (E)‐2‐(4‐肉桂酰胺基哌嗪‐1‐基)‐N‐(1‐取代‐4,5‐二氢‐[1,2,4]三唑并[4,3‐a]喹啉‐7‐基)乙酰胺的研究表明,它们在体外具有良好的正性肌力作用。这些作用通过增加心肌收缩力而有益于治疗心脏病,而不一定影响心率,这表明其在心血管治疗中的潜在应用 (Wu 等人,2012)。
抗菌活性
另一项研究合成了一类带有氮杂环己烷和 1,3,4-恶二唑杂环核的乙酰胺衍生物,以评估它们的抗菌潜力。该类化合物对各种细菌菌株表现出中等到强效的抗菌活性,表明其在开发新型抗菌剂中的潜在应用 (Iqbal 等人,2017)。
肺动脉高压治疗
一种长效且高度选择性的前列环素受体激动剂前药,其结构与本化合物相似,已证明可有效改善大鼠肺动脉高压。这表明其在治疗肺动脉高压中的潜在应用,突出了选择性受体靶向在治疗开发中的重要性 (Kuwano 等人,2008)。
抗癌活性
合成的 4-芳基磺酰基-1,3-恶唑已对其抗癌活性进行了评估,某些衍生物对特定癌细胞系表现出很高的活性。这项研究强调了磺酰胺衍生物在开发新型抗癌疗法中的潜力 (Zyabrev 等人,2022)。
属性
IUPAC Name |
2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-14-12-17(21-27-14)20-18(24)13-22-7-9-23(10-8-22)28(25,26)11-6-15-2-4-16(19)5-3-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,24)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVLYJKBHUODOO-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。